![molecular formula C15H12Br2OS B2981360 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 882749-13-5](/img/structure/B2981360.png)
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(4-bromophenyl)sulfanyl]acetone” is a chemical with the empirical formula C9H9BrOS and a molecular weight of 245.14 . It is sold by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string for “1-[(4-bromophenyl)sulfanyl]acetone” is CC(=O)CSc1ccc(Br)cc1, which provides a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound “1-[(4-bromophenyl)sulfanyl]acetone” has a molecular weight of 245.14 .Scientific Research Applications
Synthetic Applications and Methodologies
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone serves as a crucial intermediate in the synthesis of complex molecules. For instance, research by Chen et al. (2006) demonstrates its utility in creating valuable synthons such as 2-phenylthio-3-bromopropene through simple rearrangements. This highlights its role as a versatile reagent in organic synthesis, enabling the construction of molecules with potential biological activities and applications in material science (Chen, Zhao, Lu, & Cohen, 2006).
Molecular Electronics
The compound also finds applications in the field of molecular electronics. Stuhr-Hansen et al. (2005) have shown that simple and accessible aryl bromides, including derivatives of 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone, are useful building blocks for thiol end-capped molecular wires. These wires are critical for developing molecular electronic devices, showcasing the compound's importance in advancing nanotechnology and electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-bromophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDFDKLLHCAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)

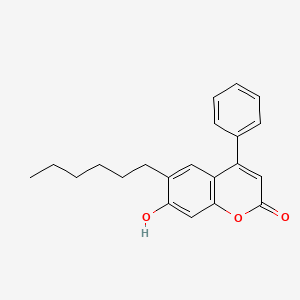
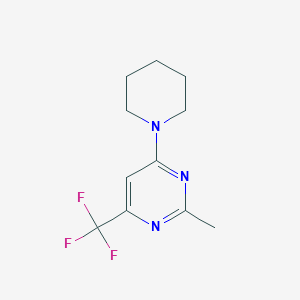
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)

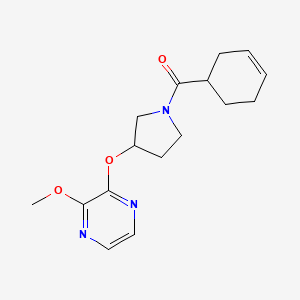
![5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2981287.png)
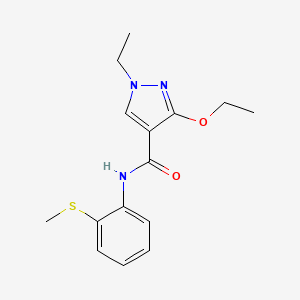

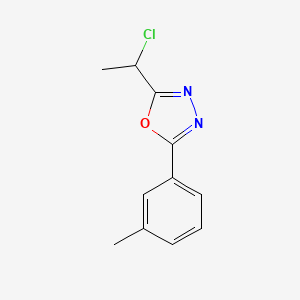
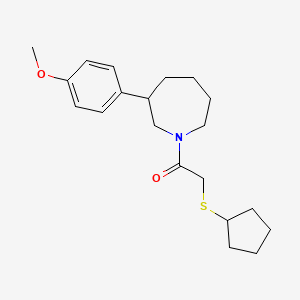
![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)
